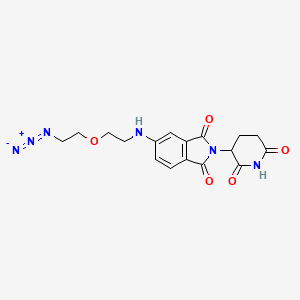

Pomalidomide-5'-PEG1-C2-azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H18N6O5 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

5-[2-(2-azidoethoxy)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C17H18N6O5/c18-22-20-6-8-28-7-5-19-10-1-2-11-12(9-10)17(27)23(16(11)26)13-3-4-14(24)21-15(13)25/h1-2,9,13,19H,3-8H2,(H,21,24,25) |

InChI Key |

JNPXKYPBLQTOME-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCN=[N+]=[N-] |

Origin of Product |

United States |

The Evolving Landscape of Targeted Protein Degradation Tpd

For decades, the dominant paradigm in drug discovery has been occupancy-driven pharmacology, where small molecules inhibit the function of pathogenic proteins. nih.gov However, this approach has limitations, particularly for proteins lacking well-defined active sites, often termed "undruggable." nih.govnih.gov TPD offers an alternative, "event-driven" approach that does not merely inhibit a target protein but eliminates it entirely. nih.govnih.gov This strategy utilizes the cell's natural protein disposal systems, primarily the ubiquitin-proteasome system (UPS) and the lysosomal pathway, to selectively degrade proteins of interest (POIs). nih.govnih.gov

The TPD field has seen rapid advancements, moving from initial concepts to a "golden era" with numerous TPD agents entering clinical trials. creative-biolabs.com This evolution has been marked by the development of diverse strategies, including molecular glues and various types of chimeric molecules like PROTACs, Lysosome-Targeting Chimeras (LYTACs), and Autophagy-Targeting Chimeras (AUTACs). nanobodylife.com These technologies hold the promise of overcoming drug resistance and expanding the range of treatable diseases. nih.govasannslab.com

Fundamentals of Proteolysis Targeting Chimeras Protacs Technology

PROTACs are heterobifunctional molecules at the heart of many TPD strategies. nih.govwikipedia.org They are designed with three key components: a ligand that binds to a specific POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. nih.govyoutube.com By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the transfer of ubiquitin, a small regulatory protein, to the target protein. wikipedia.orgnih.gov

This polyubiquitination acts as a molecular tag, marking the POI for recognition and degradation by the 26S proteasome, a cellular machine responsible for breaking down unwanted proteins. nih.govwikipedia.org A key advantage of PROTACs is their catalytic nature; after the POI is degraded, the PROTAC molecule can be recycled to engage and degrade additional target proteins. wikipedia.orgnih.gov This allows for sustained protein knockdown at potentially lower concentrations compared to traditional inhibitors.

Pomalidomide As a Cereblon Crbn E3 Ubiquitin Ligase Modulator

The discovery that immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931) exert their therapeutic effects by binding to Cereblon (CRBN) was a pivotal moment for the TPD field. nih.govnih.gov CRBN is the substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex. selleckchem.comashpublications.org By binding to CRBN, these IMiDs modulate its activity, leading to the ubiquitination and subsequent degradation of specific "neo-substrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govjove.com

This mechanism made pomalidomide and its analogs highly attractive as E3 ligase-recruiting ligands for the construction of PROTACs. nih.govashpublications.org Pomalidomide offers several advantages, including its well-characterized interaction with CRBN, good drug-like properties, and a lower molecular weight compared to some other E3 ligase ligands. nih.gov The development of pomalidomide-based PROTACs has expanded the toolkit for researchers, enabling the targeted degradation of a wide array of proteins implicated in various diseases. nih.govresearchgate.net For example, a PROTAC composed of a BRD4 inhibitor and pomalidomide, known as ARV-825, was shown to induce the degradation of BET proteins. nih.gov

Role of Pomalidomide 5 Peg1 C2 Azide As a Modular Protac Building Block

Elucidation of the this compound Synthetic Pathway

The synthesis of this compound and its analogs generally involves a multi-step process. A common strategy begins with the modification of pomalidomide or a precursor like 4-fluorothalidomide. researchgate.net The core of the synthesis involves the attachment of a linker containing a polyethylene glycol (PEG) unit and a terminal azide.

One prevalent synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction on 4-fluorothalidomide with an appropriate amine-terminated PEG linker. This is often followed by the introduction of the azide functionality. For instance, a diamine linker can be reacted with 4-fluorothalidomide, with the remaining primary or secondary amine then available for further modification. nih.govrsc.org Researchers have focused on optimizing these reactions to improve yields and reduce the formation of byproducts, which can be challenging to separate due to the polarity differences between the starting materials and products. nih.govnih.gov

Solid-phase synthesis has also been explored as a streamlined approach for generating pomalidomide-linker-azide intermediates. nih.gov This methodology involves attaching the pomalidomide and linker moiety to a resin, which simplifies purification at each step and is well-suited for the parallel synthesis of compound libraries. nih.gov

A representative, though generalized, synthetic scheme is depicted below:

Scheme 1: Generalized Synthetic PathwayStep 1: Linker Attachment Pomalidomide or 4-Fluorothalidomide + H2N-PEG1-C2-OH → Pomalidomide-5'-PEG1-C2-OH

Step 2: Azide Introduction Pomalidomide-5'-PEG1-C2-OH + Azide Source (e.g., DPPA, NaN3) → this compound

Note: Specific reagents and conditions can vary significantly based on the chosen synthetic strategy.

Functionalization Strategies Employing the Azide Moiety

The terminal azide group of this compound is a key feature, enabling its conjugation to a vast array of alkyne-containing molecules through "click chemistry." axispharm.comnih.gov This bioorthogonal reaction is highly efficient and specific, proceeding under mild conditions with high yields and minimal byproducts. nih.govillinois.edu

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Conjugate Formation

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a widely used method for conjugating this compound to terminal alkynes. medchemexpress.commedchemexpress.commedchemexpress.com This reaction, catalyzed by a copper(I) species, results in the formation of a stable 1,4-disubstituted 1,2,3-triazole ring, which serves as a robust linker between the pomalidomide-PEG moiety and the target protein ligand. nih.govrsc.org

The reaction is known for its reliability and broad functional group tolerance, making it suitable for complex molecule synthesis. nih.govmedchemexpress.com Researchers have successfully employed CuAAC to synthesize PROTAC libraries by reacting pomalidomide-azide building blocks with a panel of alkyne-functionalized target protein ligands. nih.gov For example, a JQ1-pomalidomide conjugate was synthesized with a 67% yield using a copper-assisted azide-alkyne click reaction. nih.gov

| Reaction Component | Description | Typical Reagents/Conditions |

| Pomalidomide-Azide | The pomalidomide-linker-azide building block. | This compound |

| Alkyne-Ligand | The target protein ligand functionalized with a terminal alkyne. | Various alkyne-modified small molecules |

| Copper(I) Catalyst | The catalyst for the cycloaddition. | Copper(II) sulfate (B86663) with a reducing agent (e.g., sodium ascorbate), or a Cu(I) salt like CuI. |

| Ligand (optional) | A ligand to stabilize the copper(I) catalyst and improve reaction efficiency. | Tris(benzyltriazolylmethyl)amine (TBTA) |

| Solvent | The reaction medium. | Mixtures of water and organic solvents like t-BuOH, DMSO, or THF. |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in Bioconjugation

While highly effective, the use of a copper catalyst in CuAAC can be problematic for biological applications due to copper's potential cytotoxicity. nih.govdergipark.org.tr Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a metal-free alternative. nih.govnih.gov This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with azides without the need for a catalyst. medchemexpress.commedchemexpress.commedchemexpress.com

SPAAC is particularly valuable for bioconjugation in living systems, where the presence of a metal catalyst is undesirable. rsc.orgresearchgate.net The reaction proceeds rapidly and with high specificity, forming a stable triazole linkage. nih.gov Pomalidomide-PEG-azide compounds can be reacted with proteins or other biomolecules that have been metabolically or chemically labeled with a strained alkyne. medchemexpress.commedchemexpress.com

| Reaction Component | Description | Typical Reagents |

| Pomalidomide-Azide | The pomalidomide-linker-azide building block. | This compound |

| Strained Alkyne | A cyclooctyne derivative for metal-free click chemistry. | DBCO, BCN, DIBO |

| Solvent | The reaction medium. | Aqueous buffers, DMSO, or other biocompatible solvents. |

Parallel Synthesis Approaches for PROTAC Library Generation

The modular nature of PROTACs, consisting of an E3 ligase ligand, a linker, and a target protein ligand, lends itself to parallel synthesis for the rapid generation of compound libraries. sigmaaldrich.comnih.gov By creating a collection of pomalidomide-linker-azide building blocks and a corresponding set of alkyne-functionalized target protein ligands, a diverse library of PROTACs can be quickly assembled using click chemistry. sigmaaldrich.comnih.govrsc.org

This approach allows for the systematic variation of the linker length and composition, as well as the target protein ligand, to optimize the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. sigmaaldrich.comresearchgate.net One-pot synthesis methods have been developed to further streamline this process, reducing the time and cost associated with purifying intermediates. nih.govrsc.org For example, a one-pot synthesis of JQ1-pomalidomide conjugates has been reported with yields up to 62%. nih.govrsc.org

Analog Development with Varied Linker Lengths and Compositions

The linker connecting the pomalidomide moiety to the target protein ligand plays a crucial role in the efficacy of a PROTAC. Its length, flexibility, and chemical composition can significantly impact the stability and geometry of the ternary complex, which is a prerequisite for efficient protein degradation. researchgate.netsigmaaldrich.com Consequently, a significant area of research focuses on the development of pomalidomide-azide analogs with varied linkers. sigmaaldrich.comtenovapharma.com

Commercially available pomalidomide-PEG-azide derivatives feature PEG linkers of varying lengths (e.g., PEG1, PEG2, PEG3, PEG4, PEG5). sigmaaldrich.comtenovapharma.comrndsystems.com This allows researchers to systematically investigate the optimal linker length for a given target protein. In addition to PEG, other linker compositions, such as alkyl chains, are also utilized to modulate the hydrophobicity and rigidity of the PROTAC. sigmaaldrich.comtocris.com The development of a diverse toolkit of pomalidomide-linker-azide building blocks is essential for the rational design and optimization of novel protein degraders. rndsystems.comtocris.com

| Compound Name | Linker Composition |

| This compound | 1 PEG unit, 2-carbon spacer |

| Pomalidomide-PEG2-azide | 2 PEG units |

| Pomalidomide-PEG3-azide | 3 PEG units |

| Pomalidomide-PEG4-azide | 4 PEG units |

| Pomalidomide-PEG5-azide | 5 PEG units |

| Pomalidomide-4'-alkylC2-azide | 2-carbon alkyl chain |

Molecular Basis of Ternary Complex Formation (E3 Ligase-PROTAC-Target Protein)

The cornerstone of PROTAC activity is the formation of a productive ternary complex between the E3 ligase, the PROTAC, and the target protein. dundee.ac.uk PROTACs derived from pomalidomide hijack the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex by binding to its substrate receptor, CRBN. nih.gov Pomalidomide acts as a "molecular glue," binding within a specific pocket on CRBN and altering its surface to create a novel interface that can recognize and bind to a target protein—a "neosubstrate". nih.gov

The PROTAC molecule itself is an active participant in this process. The pomalidomide moiety docks into CRBN, while the warhead at the other end of the molecule simultaneously binds to the POI. The linker connecting these two ends, in this case, a PEG1-C2 chain, plays a critical role by bridging the two proteins. Its length, flexibility, and chemical nature dictate the possible orientations of the E3 ligase and the POI relative to each other. nih.gov Favorable protein-protein interactions (PPIs) between the surfaces of the E3 ligase and the POI are essential for stabilizing the ternary complex. researchgate.net The ability of the linker to facilitate these productive interactions is a key determinant of the PROTAC's efficacy. The formation of a stable ternary complex is the critical first step that precedes the subsequent enzymatic reactions leading to degradation. biorxiv.org

Biophysical Characterization of Protein-Protein Interactions within Ternary Complexes

To quantify the interactions within the ternary complex, several biophysical techniques are employed, providing critical data for optimizing PROTAC design. dundee.ac.uk These methods measure binding affinities and the kinetics of both binary (PROTAC-protein) and ternary complex formation. nih.gov

Commonly used biophysical methods include:

Surface Plasmon Resonance (SPR): SPR measures the binding kinetics (association and dissociation rates) and affinity (K_D) of interactions in real-time. In a typical setup, an E3 ligase like CRBN is immobilized on a sensor chip, and the PROTAC is introduced alone (to measure binary affinity) or in the presence of the target protein (to measure ternary complex affinity). nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS). It is a valuable tool for assessing the cooperativity of ternary complex formation. acs.org

Biolayer Interferometry (BLI): Similar to SPR, BLI is an optical biosensing technique that monitors the binding of molecules to a sensor tip in real-time, yielding kinetic and affinity data. nih.gov

A key parameter derived from these measurements is cooperativity (α) , which is the ratio of the PROTAC's binary binding affinity to its ternary complex binding affinity. nih.gov

Positive cooperativity (α > 1) indicates that the formation of the ternary complex is favored due to stabilizing protein-protein interactions.

Negative cooperativity (α < 1) suggests that steric clashes or other unfavorable interactions hinder the formation of the ternary complex. acs.org

The following table presents illustrative biophysical data for PROTACs, demonstrating how these values are used to characterize ternary complex formation.

| PROTAC System | Method | Binary K_D (PROTAC to E3 Ligase) | Ternary K_D (PROTAC + POI to E3 Ligase) | Cooperativity (α) | Reference |

| VHL-MZ1-Brd4BD2 | ITC | 66 nM | 4.2 nM | 15.7 | nih.gov |

| VHL-PROTAC 5-BRD9 | ITC | 33 nM | 73 nM | 0.45 | acs.org |

| CRBN-BRD-5110-PPM1D | SPR | ~3 µM | - | - | nih.gov |

This table contains interactive data. You can sort and filter the information as needed.

Substrate Recognition and Ubiquitination Dynamics by CRBN-PROTAC Complexes

Once a stable ternary complex is formed, CRBN, as part of the larger CRL4CRBN E3 ligase complex (which includes CUL4A, DDB1, and RBX1), positions the target protein for ubiquitination. nih.gov The CRL4CRBN complex recruits an E2 ubiquitin-conjugating enzyme that is loaded with ubiquitin (Ub). iris-biotech.de For degradation to occur, the PROTAC must orient the POI such that one or more of its surface-exposed lysine (B10760008) residues are placed in close proximity to the catalytic site of the E2 enzyme, allowing for the efficient transfer of ubiquitin to the substrate. biorxiv.org

The dynamics of the ternary complex are crucial for this process. Molecular dynamics (MD) simulations have shown that the linker is not merely a passive spacer but actively influences the conformational landscape of the ternary complex. biorxiv.org Different linkers, even with identical warhead and E3 ligand binders, can lead to distinct residue-interaction networks and protein motions. These dynamics govern whether surface lysine residues on the POI are favorably positioned for ubiquitination. biorxiv.org A PROTAC that forms a stable but rigid and non-productive complex will fail to induce degradation. Therefore, successful substrate ubiquitination depends on the PROTAC's ability to induce a conformationally competent state within the degradation machinery. biorxiv.org

Elucidating the Proteasomal Degradation Pathway Activation

The transfer of a single ubiquitin molecule is followed by the processive addition of more ubiquitin moieties, forming a polyubiquitin (B1169507) chain on the target protein. This chain acts as a recognition signal for the 26S proteasome, the cell's primary machinery for degrading unwanted proteins. iris-biotech.descienceopen.com The proteasome recognizes, unfolds, and proteolytically cleaves the polyubiquitinated POI into small peptides, while the ubiquitin units are recycled. iris-biotech.de

To confirm that protein degradation induced by a pomalidomide-based PROTAC occurs via the ubiquitin-proteasome system (UPS), several key experiments are performed:

Proteasome Inhibition: Cells are co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132 or bortezomib). If the PROTAC-induced degradation of the POI is blocked or "rescued" in the presence of the inhibitor, it confirms that the degradation is proteasome-dependent.

CRBN Ligand Competition: Co-treatment with an excess of free pomalidomide competes with the PROTAC for binding to CRBN. This competition prevents the formation of the ternary complex and should block the degradation of the POI, confirming that the process is CRBN-mediated. nih.gov

Ubiquitination Detection: The level of ubiquitinated POI can be measured directly, typically by immunoprecipitating the POI from cell lysates and then performing a Western blot using an anti-ubiquitin antibody. An increase in polyubiquitinated POI upon PROTAC treatment provides direct evidence of the mechanism.

The table below summarizes the expected outcomes of mechanistic validation experiments for a PROTAC derived from this compound.

| Experimental Condition | Expected Outcome for POI Level | Mechanistic Implication |

| PROTAC alone | Decrease | Successful degradation of the POI. |

| PROTAC + Proteasome Inhibitor (e.g., MG132) | No change or increase (rescue) | Degradation is dependent on the proteasome. |

| PROTAC + excess Pomalidomide | No change or increase (rescue) | Degradation is mediated by CRBN. |

| PROTAC + Cullin-NEDDylation Inhibitor (e.g., MLN4924) | No change or increase (rescue) | Degradation requires an active CRL4 E3 ligase complex. |

This table contains interactive data. You can sort and filter the information as needed.

Structure-Activity Relationship (SAR) Studies of the Pomalidomide Ligand and Linker Modalities

The efficacy of a PROTAC is highly sensitive to its chemical structure, and systematic SAR studies are essential for optimization. Key areas of investigation for PROTACs derived from pomalidomide include the linker attachment point, linker composition, and linker length.

Linker Attachment Point: Pomalidomide can be connected to the linker via its phthalimide (B116566) ring, typically at the C4 or C5 position. Studies comparing these two conjugation points have shown that the attachment site can significantly impact degradation activity. For instance, in one study on a Bruton's tyrosine kinase (BTK)-targeting PROTAC, the C5-substituted derivative showed significantly higher degradation potency (DC_50 = 11.6 nM) compared to the C4-substituted version (DC_50 = 90.1 nM), even with an identical linker. nih.gov This highlights that the exit vector from the E3 ligase ligand is critical for achieving a productive ternary complex conformation.

Linker Composition and Length: The linker is a dominant factor in PROTAC performance. The most common linker motifs are alkyl chains and PEG units, which are often used to systematically vary length and physicochemical properties. nih.gov The PEG1-C2 linker in this compound is short and relatively hydrophilic. The relationship between linker length and degradation efficiency is often non-linear and target-dependent. For example, in a study of BRD4-degrading PROTACs, those with 0, 4, or 5 PEG units were potent, while those with intermediate lengths (1-2 PEG units) showed reduced activity. nih.gov This underscores that there is an optimal distance and geometry for ternary complex formation for each specific POI-E3 ligase pair, which must be empirically determined through linker optimization. nih.gov The composition (e.g., PEG vs. alkyl) also affects solubility, cell permeability, and the specific non-covalent interactions the linker itself can make within the ternary complex. nih.gov

Applications in Preclinical Chemical Biology Research and Target Validation

Development of Novel and Selective Protein Degraders

Pomalidomide-5'-PEG1-C2-azide is instrumental in the development of novel PROTACs designed to selectively degrade specific proteins of interest. The azide (B81097) functional group allows for efficient and specific attachment to a variety of protein-targeting ligands that have been modified with a corresponding alkyne group. This modularity facilitates the creation of libraries of PROTACs with varying linkers and target-binding moieties to screen for optimal degradation efficacy and selectivity. oxfordglobal.com

CDK6:

Researchers have successfully utilized a pomalidomide-azide building block to create a potent and selective degrader of Cyclin-Dependent Kinase 6 (CDK6), a key regulator of the cell cycle and a target in cancer therapy. By conjugating a CDK6 inhibitor, palbociclib, to the pomalidomide-azide moiety, they developed the PROTAC degrader CP-10 . nih.govnih.gov This degrader demonstrated highly effective and preferential degradation of CDK6. nih.gov In human glioblastoma U251 cells, CP-10 induced approximately 72% degradation of CDK6 at a concentration of 10 nM and 89% degradation at 100 nM. nih.govnih.gov The degradation of the closely related CDK4 was significantly less efficient, highlighting the selectivity of the degrader. nih.govnih.gov

| Degrader | Target Protein | Cell Line | DC₅₀ | Key Findings |

| CP-10 | CDK6 | U251 (human glioblastoma) | 2.1 nM nih.govnih.gov | Induces potent and selective degradation of CDK6 over CDK4. nih.govnih.gov |

BRD4:

Bromodomain-containing protein 4 (BRD4) is a transcriptional co-activator that has emerged as a promising therapeutic target in various cancers. nih.gov Pomalidomide-based PROTACs have been developed to induce its degradation. For instance, "Pomalidomide-PEG1-azide" can be employed in the design of PROTAC BRD4 Degrader-1 (HY-133131) . medchemexpress.com In a separate study, a new class of BRD4 degraders was synthesized using a pomalidomide (B1683931) ligand. One of the most effective compounds, compound 21 , which incorporates a pomalidomide moiety, demonstrated potent inhibition of BRD4 and strong anti-proliferative activity in the THP-1 human monocyte lymphoma cell line. nih.govresearchgate.net This compound was shown to effectively induce the degradation of the BRD4 protein. nih.govresearchgate.net

| Degrader | Target Protein | Cell Line | IC₅₀ (Cell Growth Inhibition) | Key Findings |

| Compound 21 | BRD4 | THP-1 (human monocyte lymphoma) | 0.81 µM nih.govresearchgate.net | Effectively induces degradation of BRD4 protein and suppresses c-Myc. nih.govresearchgate.net |

Utility in Investigating Protein Function and Pathway Perturbation

By enabling the targeted degradation of specific proteins, this compound allows researchers to investigate the functional consequences of protein loss with high temporal and spatial control. This approach offers advantages over genetic methods like CRISPR or RNAi, as it operates at the protein level and can be initiated and reversed more rapidly. The degradation of a target protein allows for the study of its role in various cellular pathways and can help to elucidate the downstream effects of its removal, providing valuable insights into disease mechanisms.

Enabling the Degradation of Previously Undruggable Protein Targets

A significant portion of the human proteome is considered "undruggable" by traditional small-molecule inhibitors, often because these proteins lack a well-defined active site for a drug to bind and inhibit. nih.govdrugtargetreview.com The PROTAC technology, facilitated by building blocks like this compound, circumvents this limitation. oxfordglobal.com Since PROTACs only require a ligand that can bind to the target protein, even with modest affinity, they can effectively target and induce the degradation of proteins that were previously intractable, such as transcription factors and scaffolding proteins. nih.govdrugtargetreview.com This opens up a vast new landscape of potential therapeutic targets. nih.gov

High-Throughput Screening Platforms for Degrader Discovery

The modularity and reliable reactivity of this compound make it highly suitable for use in high-throughput screening (HTS) platforms. nih.gov By creating libraries of target-binding ligands with alkyne handles, researchers can perform parallel synthesis of a large number of distinct PROTACs by reacting them with the pomalidomide-azide building block. oxfordglobal.com These PROTAC libraries can then be rapidly screened to identify the most effective degraders for a particular protein of interest. This approach significantly accelerates the discovery and optimization of novel protein degraders for both research and therapeutic purposes. Recent advancements have led to the development of automated imaging-based HTS assays to evaluate the degradation of target proteins, further enhancing the efficiency of this process. nih.gov

Advanced Methodologies and Future Directions in Pomalidomide 5 Peg1 C2 Azide Research

Integration with Advanced Imaging Techniques for Cellular Localization Studies

The azide (B81097) functional group of Pomalidomide-5'-PEG1-C2-azide serves as a versatile chemical handle for "click chemistry" reactions. This allows for the attachment of fluorescent dyes or other reporter molecules, enabling the visualization of the compound's distribution within cells. Advanced imaging techniques, such as high-resolution fluorescence microscopy, can then be used to track the localization of the pomalidomide-based probe. This is crucial for understanding its engagement with the Cereblon (CRBN) E3 ligase and the subsequent formation of the ternary complex with the target protein. Researchers are exploring the fluorescent properties of pomalidomide (B1683931) derivatives themselves to gain insights into their behavior in cellular environments. scholaris.ca Studies have shown that pomalidomide emits visible light upon excitation, and this intrinsic fluorescence can be used in conjunction with microscopy to observe trends related to linker structure and cellular uptake. scholaris.ca

Structural Biology Approaches to Characterize PROTAC-Mediated Complexes

Understanding the three-dimensional structure of the ternary complex—comprising the PROTAC, the target protein, and the E3 ligase—is paramount for the rational design of more effective degraders. Techniques like Cryo-Electron Microscopy (Cryo-EM) and X-ray crystallography are being employed to elucidate the atomic-level details of these interactions. nanoimagingservices.comnih.gov

Although challenging due to the dynamic and often transient nature of these complexes, obtaining high-resolution structural data is a key goal. nanoimagingservices.comnih.gov Such information reveals the specific protein-protein interactions and intramolecular contacts that stabilize the ternary complex, which are critical for efficient ubiquitination and subsequent degradation of the target protein. nih.gov The structure of the pomalidomide-CRBN-DDB1 complex has provided valuable insights, showing that the glutarimide (B196013) ring of pomalidomide is deeply buried within CRBN, while the phthalimide (B116566) ring is more accessible for modification. nih.govnih.gov This structural understanding guides the design of PROTACs with optimized linkers and attachment points.

Development of Next-Generation Linker Chemistries for Enhanced Degradation

The linker connecting the pomalidomide moiety to the target protein-binding ligand is more than just a spacer; it plays a critical role in the efficacy of the resulting PROTAC. axispharm.comprecisepeg.com The length, rigidity, and chemical composition of the linker, such as the PEG unit in this compound, significantly influence the formation and stability of the ternary complex. axispharm.comnih.gov

Current research focuses on developing next-generation linker chemistries to enhance degradation efficiency and selectivity. This includes exploring:

Linker Length and Flexibility: The optimal linker length is crucial; if it's too short, steric hindrance can prevent the formation of the ternary complex, while a linker that is too long may not effectively bring the two proteins into proximity. nih.gov PEG linkers offer hydrophilicity and flexibility, which can improve solubility and promote favorable protein-protein interactions within the ternary complex. precisepeg.comnih.govbiochempeg.com

Linker Composition: The chemical makeup of the linker affects the physicochemical properties of the PROTAC, such as cell permeability and solubility. axispharm.combiochempeg.com Researchers are moving beyond simple alkyl and PEG chains to incorporate more rigid or conformationally constrained elements to improve efficacy. acs.org

Attachment Points: The point at which the linker is attached to both the pomalidomide core and the target-binding ligand can dramatically impact the geometry of the ternary complex and, consequently, the degradation efficiency.

Studies have shown that even subtle changes in linker design can have a profound effect on a PROTAC's properties. nih.gov For instance, the use of PEG linkers has been shown to be essential for the activity of some PROTACs and can influence selectivity between different protein targets. nih.gov

Expanding the Scope of Pomalidomide-based Degrader Building Blocks for Diverse Applications

The modular nature of PROTACs, facilitated by building blocks like this compound, allows for the rapid synthesis of libraries of degraders against a wide array of protein targets. rsc.org The azide group enables the use of click chemistry for the efficient conjugation of pomalidomide to various target-binding ligands. medchemexpress.com

Efforts are underway to expand the repertoire of pomalidomide-based building blocks to:

Target "Undruggable" Proteins: PROTACs offer a promising strategy for targeting proteins that lack traditional active sites for small molecule inhibition.

Overcome Off-Target Effects: Researchers are designing pomalidomide analogues with modifications to the phthalimide ring to minimize the off-target degradation of essential zinc finger proteins. nih.govresearchgate.net Functionalization at the C5 position of the phthalimide ring has shown promise in enhancing potency while reducing off-target effects. nih.gov

Develop Novel Therapeutic Modalities: Pomalidomide and its derivatives are being incorporated into novel therapeutic strategies, including light-controlled "opto-PROTACs" that can be activated at specific sites in the body to reduce side effects. nih.gov

Recent advancements in synthetic methodologies, such as microwave-assisted synthesis and one-pot reactions, are accelerating the development of diverse pomalidomide-based degrader libraries. scholaris.canih.gov

Addressing Mechanistic Resistance in Targeted Protein Degradation Systems

As with any targeted therapy, the development of resistance is a significant clinical challenge. In the context of pomalidomide-based degraders, resistance can arise through several mechanisms:

Mutations in Cereblon: Alterations in the CRBN gene, including deletions or point mutations, can prevent the binding of pomalidomide, thereby rendering the PROTAC ineffective. nih.govresearchgate.netaacrjournals.org Clinical data from multiple myeloma patients treated with lenalidomide (B1683929) and pomalidomide have shown that CRBN alterations are a recurring mechanism of resistance. nih.gov

Changes in the Ubiquitin-Proteasome System: Mutations in other components of the E3 ligase complex, such as CUL4, or downregulation of the ligase itself can also lead to resistance. nih.govaacrjournals.org

Target Protein Modifications: While less common, mutations in the target protein could potentially disrupt the formation of the ternary complex.

Researchers are actively investigating these resistance mechanisms to develop strategies to overcome them. This includes the design of next-generation degraders that can bind to mutated forms of CRBN or the use of PROTACs that engage different E3 ligases. researchgate.net Furthermore, alternative degradation technologies, such as hydrophobic tagging (HyT), are being explored to create degraders that are independent of the E3 ligase machinery. acs.org

Advancements in Chemical Tools for Ubiquitin-Proteasome System Modulation

The study of the ubiquitin-proteasome system (UPS) is crucial for understanding the mechanism of action of pomalidomide-based degraders. A variety of chemical tools and probes are being developed to investigate and modulate this complex cellular machinery. nih.govnih.gov

These tools include:

Activity-Based Probes (ABPs): These probes are designed to covalently bind to the active sites of enzymes within the UPS, such as deubiquitinases (DUBs) and proteasome subunits. nih.govstanford.edu They allow for the direct monitoring of enzyme activity and have been instrumental in characterizing the selectivity of inhibitors. nih.govstanford.edu

Ubiquitin-Based Probes: These probes consist of ubiquitin or ubiquitin chains modified with reporter tags or reactive groups. nih.gov They are used to study the interactions of ubiquitinated proteins and to identify enzymes involved in the ubiquitination and deubiquitination processes. nih.gov

Fluorescently Labeled Inhibitors: Small molecule inhibitors of UPS components can be tagged with fluorescent dyes to visualize their localization and target engagement within living cells.

These advanced chemical tools are providing unprecedented insights into the intricate workings of the UPS, which will ultimately aid in the design of more effective and selective protein degraders based on pomalidomide and other E3 ligase recruiters. nih.govnih.gov

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for Pomalidomide-5'-PEG1-C2-azide, and what critical reaction steps must be optimized?

- Methodology :

- Begin with pomalidomide as the core structure. Use carbodiimide coupling (e.g., EDC/NHS) to conjugate the PEG1-C2-azide linker to the pomalidomide scaffold .

- Optimize reaction stoichiometry (e.g., molar ratios of pomalidomide:PEG1-C2-azide) to minimize side products. Monitor reaction progress via TLC or LC-MS .

- Purify intermediates using size-exclusion chromatography (SEC) or preparative HPLC to isolate the final product. Confirm azide functionality via FT-IR (peak at ~2100 cm⁻¹ for N₃ stretch) .

Q. What analytical techniques are recommended to validate the structural integrity of the PEG1-C2-azide linker in the final compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm PEG linker integration and absence of unreacted starting materials. For example, the ethylene glycol protons in PEG1 (~3.6 ppm) should appear as a singlet .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF can verify the molecular weight (e.g., expected [M+H]⁺ for C₁₉H₂₀N₆O₇: calculated 468.14 g/mol) .

- Click Chemistry Validation : Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a model alkyne (e.g., propargyl alcohol) to confirm azide reactivity .

Q. How should researchers optimize reaction conditions for click chemistry applications involving this compound?

- Methodology :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of both azide and alkyne components .

- Catalyst System : Test Cu(I) sources (e.g., CuBr with TBTA ligand) to improve reaction efficiency. Avoid excess copper to prevent protein denaturation in biological assays .

- Kinetic Monitoring : Use UV-Vis spectroscopy to track reaction completion (e.g., disappearance of azide peaks at 2100 cm⁻¹) .

Advanced Research Questions

Q. What experimental strategies can address contradictory data on the proteolysis-targeting chimera (PROTAC) activity of this compound derivatives?

- Methodology :

- Linker Length vs. Activity : Compare degradation efficiency of PEG1-linked derivatives with longer PEG variants (e.g., PEG2, PEG4) using Western blotting for target protein levels (e.g., IKZF1/3 in multiple myeloma models) .

- Ternary Complex Analysis : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities between PROTAC, E3 ligase (CRBN), and target protein .

- Cellular Context : Repeat assays in different cell lines (e.g., RPMI-8226 vs. HCT-116) to evaluate cell-type-specific degradation effects .

Q. How can researchers assess the impact of PEG1-C2-azide linker stability on in vivo vs. in vitro performance?

- Methodology :

- In Vitro Stability : Incubate the compound in PBS (pH 7.4) or serum-containing media at 37°C. Analyze degradation products via LC-MS at 0, 24, and 48 hours .

- In Vivo Pharmacokinetics : Administer the compound to rodent models and collect plasma/tissue samples. Quantify parent compound and metabolites using LC-MS/MS. Compare half-life (t₁/₂) and AUC values with PEG4-linked analogs .

- Linker Cleavage Studies : Use fluorogenic probes (e.g., azide-quenched dyes) to track linker cleavage in live-cell imaging .

Q. What experimental approaches can resolve solvent-dependent variability in PROTAC conjugation efficiency?

- Methodology :

- Solvent Screening : Test solvents (e.g., DMSO, THF, acetonitrile) for their impact on reaction yield and protein solubility. Use dynamic light scattering (DLS) to monitor aggregation .

- Temperature Optimization : Conduct reactions at 4°C, 25°C, and 37°C to balance reaction speed and protein stability .

- Additive Testing : Include stabilizing agents (e.g., trehalose, BSA) in aqueous buffers to maintain PROTAC integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.